2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate
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Overview
Description
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate is a complex organic compound that contains multiple fused ring systems and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate typically involves multi-step synthetic procedures. Key steps might include the formation of the octahydropyrrolo[2,3-b]pyrrole core, subsequent acylation to introduce the acetyl group, and final coupling with the 6-chloronicotinate moiety.
Formation of the octahydropyrrolo[2,3-b]pyrrole core:
Starting materials: (amino) (alkyl) ketone derivatives.
Reaction conditions: Various cyclization reactions under acidic or basic conditions, potentially using catalysts.
Introduction of the acetyl group:
Reagents: Acetyl chloride or acetic anhydride.
Reaction conditions: Standard acylation conditions, often with a base such as pyridine.
Coupling with 6-chloronicotinate:
Reagents: 6-chloronicotinic acid or its derivatives.
Reaction conditions: Condensation reactions under dehydrating conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each step to increase yield and purity while reducing costs and environmental impact. This often requires continuous flow synthesis techniques and careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl or acetyl groups.
Reduction: : The ketone and ester groups can be reduced to alcohols.
Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation using chlorine or bromine under UV light or with a Lewis acid catalyst.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction products would primarily be alcohols.
Substitution products vary widely depending on the nature of the substituent and position on the aromatic ring.
Scientific Research Applications
Chemistry
The compound's unique structure allows it to act as a precursor in synthesizing other complex molecules, making it valuable in organic synthesis.
Biology and Medicine
Its potential biological activity can be explored for drug development, particularly in the field of antimicrobial or anticancer agents due to its functional groups that can interact with biological targets.
Industry
The compound might be utilized in creating specialized materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of acetyl and methyl groups suggests it might inhibit or activate pathways involved in cellular metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-6-chloronicotinate
Octahydropyrrolo[2,3-b]pyrrol-2-yl derivatives
3a-Methyl-5-oxo-octahydro-pyrrolo compounds
Unique Features
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Properties
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-12(26)25-15(9-21(2)10-18(27)24-20(21)25)14-5-3-4-6-16(14)29-19(28)13-7-8-17(22)23-11-13/h3-8,11,15,20H,9-10H2,1-2H3,(H,24,27)/t15?,20?,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVUSBZVPZYMF-KUTOWUBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(C[C@]2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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